Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate
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Overview
Description
Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is a fluorinated organic compound known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate typically involves the reaction of 1-methyl-1H-pyrrole with trifluoroacetic acid and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity[4][4].
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-Trifluoro-2-hydroxy-2-trifluoromethylpropionate
- Methyl ®-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
- ®-2-三氟甲基-2-羟基丙酸
Uniqueness
Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is unique due to the presence of both a trifluoromethyl group and a pyrrole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(1-methylpyrrol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c1-13-5-3-4-6(13)8(15,7(14)16-2)9(10,11)12/h3-5,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVLHKKFKGTZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C(=O)OC)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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